molecular formula C8H9ClN3O2S- B15132025 2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate CAS No. 339016-01-2

2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate

Katalognummer: B15132025
CAS-Nummer: 339016-01-2
Molekulargewicht: 246.69 g/mol
InChI-Schlüssel: HCELNYGOAFBUHE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-((2-amino-6-chloropyrimidin-4-yl)thio)propanoate is a chemical compound with the molecular formula C8H10ClN3O2S. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-amino-6-chloropyrimidin-4-yl)thio)propanoate typically involves the reaction of 2-amino-6-chloropyrimidine with methyl 3-mercaptopropanoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF). The product is then purified by recrystallization or chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-((2-amino-6-chloropyrimidin-4-yl)thio)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 3-((2-amino-6-chloropyrimidin-4-yl)thio)propanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of Methyl 3-((2-amino-6-chloropyrimidin-4-yl)thio)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with enzymes involved in nucleotide metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-((2-amino-6-chloropyrimidin-4-yl)thio)propanoate can be compared with other similar compounds, such as:

The uniqueness of Methyl 3-((2-amino-6-chloropyrimidin-4-yl)thio)propanoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives .

Eigenschaften

CAS-Nummer

339016-01-2

Molekularformel

C8H9ClN3O2S-

Molekulargewicht

246.69 g/mol

IUPAC-Name

2-(2-amino-6-chloropyrimidin-4-yl)sulfanyl-2-methylpropanoate

InChI

InChI=1S/C8H10ClN3O2S/c1-8(2,6(13)14)15-5-3-4(9)11-7(10)12-5/h3H,1-2H3,(H,13,14)(H2,10,11,12)/p-1

InChI-Schlüssel

HCELNYGOAFBUHE-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C(=O)[O-])SC1=CC(=NC(=N1)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.